Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate
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Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, for example, is a typical and significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthetic utility of heteroaromatic azido compounds, including triazolothienopyrimidines, has been demonstrated through reactions of active methylene nitriles with substituted thiophenes, resulting in compounds like triazolo[1,5-a]thieno[3,2-d]pyrimidines. These methodologies facilitate the preparation of complex heterocyclic compounds that are crucial for pharmaceutical applications and materials science (Westerlund, 1980). Additionally, the one-pot, three-component synthesis approach using aluminate sulfonic acid nanocatalyst under grinding technique exemplifies a novel method for constructing pyrido[2,3-d]pyrimidinone derivatives, showcasing efficient, eco-friendly, and cost-effective synthetic routes (Abdelrazek et al., 2019).
Biological Applications
Some derivatives, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been studied for their selective serotonin 5-HT6 receptor antagonistic properties. These compounds have shown potential in modulating serotonin levels, implicating their use in neurological and psychiatric disorders (Ivachtchenko et al., 2010). Moreover, novel thiophene and thienopyrimidine derivatives have been evaluated for their antiproliferative activity, indicating their potential as therapeutic agents against various cancer cell lines (Ghorab et al., 2013).
Antimicrobial Activity
Research on new heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity. These compounds, through their unique structural features, provide a promising avenue for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Advanced Materials Development
The synthesis of ethyl 4,5-disubstituted 2-azido-3-thiophenecarboxylates demonstrates the potential use of these compounds in the development of new materials. The ability to form thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives through anionic hetero-domino reactions opens up possibilities for creating materials with novel properties (Pokhodylo et al., 2009).
Properties
IUPAC Name |
ethyl 1-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-7-10-27(11-8-16)20-19-17(9-12-33-19)28-21(24-20)22(25-26-28)34(30,31)18-13-14(2)5-6-15(18)3/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLLCNHQOQYIKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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